2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a derivative of the 1,2-dihydro-2-oxo-pyridinecarbonitrile family. This class of compounds is known for its diverse biological activities, which include inotropic effects and potential antimicrobial and anticancer properties. The trifluoromethyl group attached to the phenyl ring may influence the compound's reactivity and effectiveness in biological systems.
Synthesis Analysis
The synthesis of related 1,2-dihydro-2-oxo-pyridinecarbonitriles involves multicomponent reactions that can be tailored to introduce various substituents onto the phenyl ring, as seen in the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile and its analogues . Similarly, the synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile demonstrates the versatility of this approach, allowing for the introduction of different heterocyclic rings . Novel compounds with various substituents have also been synthesized, as reported in the creation of 4-[1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a dihydropyridine ring, which can adopt different conformations. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, reveals a dihydropyridine ring adopting a sofa conformation and forming a dihedral angle with the attached benzene ring . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the 1,2-dihydro-2-oxo-pyridinecarbonitrile scaffold allows for further chemical transformations. For example, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives, showcasing the potential for creating a wide array of structurally diverse compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the compound's acidity, reactivity, and overall stability. The crystallographic data provided for related compounds indicate that intermolecular hydrogen bonding can lead to the formation of two-dimensional networks, which may impact the compound's solubility and crystallinity .
Future Directions
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Therefore, the future directions of “2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile” could involve further exploration of its potential applications in various industries.
properties
IUPAC Name |
2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-8(5-11)10-4-9(6-17)12(19)18-7-10/h1-5,7H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOABLFTVNRQPOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379740 |
Source
|
Record name | 6J-508S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
76053-36-6 |
Source
|
Record name | 6J-508S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.